Etc-159 - 1638250-96-0

Etc-159

Catalog Number: EVT-267792
CAS Number: 1638250-96-0
Molecular Formula: C19H17N7O3
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ETC-159 is a potent, orally available, small molecule inhibitor of porcupine (PORCN) [, , , , , ]. PORCN is a membrane-bound O-acyltransferase (MBOAT) enzyme residing in the endoplasmic reticulum (ER) and is essential for the biosynthesis and secretion of Wnt ligands []. By inhibiting PORCN, ETC-159 effectively blocks the Wnt signaling pathway [, , ].

Wnt signaling plays a crucial role in embryonic development, cell proliferation, differentiation, and stem cell maintenance [, ]. Dysregulation of the Wnt pathway is implicated in various diseases, including cancer [, ]. Therefore, ETC-159 has emerged as a promising tool for scientific research, particularly in oncology, due to its ability to disrupt this critical signaling pathway.

Future Directions
  • Further clinical development: ETC-159 has shown promising results in early-phase clinical trials for solid tumors [, , ]. Continued clinical development is necessary to assess its safety, efficacy, and optimal dosing strategies in various cancer types.

Palmitoleic acid

Compound Description: Palmitoleic acid is a monounsaturated fatty acid. It plays a crucial role in the Wnt signaling pathway as the lipid moiety attached to Wnt proteins by the enzyme PORCN []. This lipid modification is essential for the secretion and biological activity of Wnt ligands [].

Relevance: ETC-159 is a small-molecule inhibitor of PORCN, the enzyme responsible for attaching palmitoleic acid to Wnt proteins []. By inhibiting PORCN, ETC-159 prevents the palmitoylation and subsequent secretion of Wnt ligands, ultimately disrupting the Wnt signaling pathway.

Wnt proteins

Compound Description: Wnt proteins are a family of secreted glycoproteins that play critical roles in various cellular processes, including cell proliferation, differentiation, and development []. Aberrant Wnt signaling is implicated in various diseases, including cancer.

Relevance: ETC-159 directly targets the Wnt signaling pathway by inhibiting PORCN, an enzyme essential for Wnt protein palmitoylation and secretion []. By inhibiting PORCN, ETC-159 effectively blocks the activity of all Wnt proteins.

Denosumab

Relevance: In clinical trials, ETC-159 administration has been associated with bone-related side effects due to Wnt inhibition []. To mitigate this, denosumab is often co-administered with ETC-159 to protect against bone loss [].

Pembrolizumab

Relevance: Studies have investigated the efficacy of combining ETC-159 with pembrolizumab in treating various cancers [, ]. This combination aims to exploit the synergistic effects of inhibiting Wnt signaling and enhancing the immune response for improved therapeutic outcomes.

Paclitaxel

Relevance: Researchers have explored the potential synergistic effects of combining ETC-159 with conventional chemotherapeutic agents like paclitaxel []. In vitro and in vivo studies using patient-derived organoids and xenograft models showed enhanced anti-tumor effects when ETC-159 was combined with paclitaxel [].

Gemcitabine

Relevance: Similar to paclitaxel, the combination of ETC-159 and gemcitabine has been investigated for potential synergistic effects in treating pancreatic cancer []. While some patient-derived organoids demonstrated an enhanced response to this combination, the results were less consistent than those observed with ETC-159 and paclitaxel [].

IWP-L6

Compound Description: IWP-L6 is a small-molecule inhibitor of PORCN []. Like ETC-159, it disrupts Wnt signaling by preventing the palmitoylation and secretion of Wnt ligands.

Relevance: IWP-L6 shares a similar mechanism of action with ETC-159, both targeting PORCN to inhibit Wnt signaling []. They are structurally distinct but serve as valuable tools for studying the Wnt pathway and exploring the therapeutic potential of PORCN inhibition.

LGK-974

Compound Description: LGK-974 is another small-molecule inhibitor of PORCN []. It also acts by preventing Wnt ligand palmitoylation and secretion, ultimately disrupting the Wnt signaling pathway.

Relevance: LGK-974 is another potent PORCN inhibitor with a similar mechanism of action to ETC-159 []. Structural differences between these inhibitors highlight the diverse chemical scaffolds that can be employed to target PORCN and modulate Wnt signaling.

Overview

ETC-159, also known as ETC-1922159, is a selective small molecule inhibitor of porcupine, an enzyme that plays a critical role in the palmitoylation and secretion of Wnt ligands. This compound is primarily investigated for its potential therapeutic applications in various cancers driven by aberrant Wnt signaling. The inhibition of Wnt signaling is significant because it is implicated in numerous malignancies, including osteosarcoma and pancreatic cancer.

Source and Classification

ETC-159 was developed by the Experimental Therapeutics Centre in Singapore and is classified as a porcupine inhibitor. Its mechanism of action involves disrupting the Wnt signaling pathway, which is essential for the growth and proliferation of many cancer types. The compound has undergone various stages of clinical trials, with Phase 1 studies assessing its safety and efficacy in patients with advanced solid tumors .

Synthesis Analysis

The synthesis of ETC-159 involves complex organic chemistry techniques aimed at creating a compound that effectively inhibits porcupine activity. The specific methods used in the synthesis include:

  • Reversed Amide Scaffold: The design utilizes a fused three-ring system based on a reversed amide scaffold, which enhances the compound's binding affinity to the target enzyme.
  • Structure-Activity Relationship Studies: These studies are critical in optimizing the chemical structure to improve potency and selectivity against porcupine while minimizing off-target effects .

The synthesis process is characterized by careful selection of reagents and reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular formula of ETC-159 is C19H17N7O3C_{19}H_{17}N_{7}O_{3}, indicating a complex structure that contributes to its biological activity. The InChIKey for ETC-159 is QTRXIFVSTWXRJJ-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.

Structural Features

  • Fused Three-Ring System: This structural feature is crucial for its interaction with porcupine.
  • Functional Groups: The presence of nitrogen and oxygen atoms within the structure suggests potential sites for hydrogen bonding, enhancing its binding capabilities.
Chemical Reactions Analysis

ETC-159 functions primarily through competitive inhibition of porcupine, thereby blocking the palmitoylation of Wnt proteins. This inhibition prevents the secretion of Wnt ligands, which are essential for activating downstream signaling pathways involved in cell proliferation and survival.

Key Reactions

  1. Inhibition Reaction: ETC-159 binds to porcupine, inhibiting its enzymatic activity.
  2. Wnt Signaling Disruption: By preventing Wnt ligand secretion, ETC-159 effectively disrupts Wnt signaling pathways that contribute to tumor growth.
Mechanism of Action

The mechanism by which ETC-159 exerts its effects involves several key processes:

  1. Targeting Porcupine: As a porcupine inhibitor, ETC-159 prevents the palmitoylation of Wnt ligands, which is necessary for their stability and secretion.
  2. Downregulation of β-Catenin: Inhibition leads to decreased levels of β-catenin in tumor cells, as evidenced by immunohistochemistry studies showing reduced β-catenin expression in xenograft models treated with ETC-159 .
  3. Induction of Tumor Necrosis: Treatment with ETC-159 has been shown to induce significant tumor necrosis through mechanisms involving apoptosis, indicated by increased levels of cleaved caspase 3 .
Physical and Chemical Properties Analysis

ETC-159 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is important for its bioavailability; studies suggest it has favorable solubility characteristics suitable for oral administration.
  • Stability: The stability under physiological conditions is critical for its effectiveness as a therapeutic agent.

These properties are evaluated during preclinical studies to ensure optimal dosing regimens and therapeutic efficacy.

Applications

ETC-159 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application is in treating cancers characterized by Wnt pathway dysregulation, such as osteosarcoma and pancreatic cancer. Clinical trials are ongoing to evaluate its efficacy in combination with other therapies .
  2. Research Tool: ETC-159 serves as a valuable tool for studying Wnt signaling dynamics in various biological contexts, helping elucidate the role of this pathway in cancer biology.
  3. Combination Therapies: Preliminary studies indicate that combining ETC-159 with other inhibitors (e.g., PI3K/mTOR inhibitors) may enhance therapeutic outcomes in Wnt-driven cancers .

Properties

CAS Number

1638250-96-0

Product Name

Etc-159

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide

Molecular Formula

C19H17N7O3

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27)

InChI Key

QTRXIFVSTWXRJJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

ETC-159; ETC159; ETC 159; ETC-1922159; ETC 1922159; ETC1922159.

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.